molecular formula C17H23N3OS B2476014 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 862654-18-0

4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2476014
CAS No.: 862654-18-0
M. Wt: 317.45
InChI Key: PFHSGOQCWMQWHK-UHFFFAOYSA-N
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Description

4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.46 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications .

Biological Activity

4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by its unique triazole and thiol functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C17H23N3OSC_{17}H_{23}N_3OS, indicating the presence of an allyl group and a phenoxy substituent which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H23N3OSC_{17}H_{23}N_3OS
CAS Number862654-18-0
IUPAC NameThis compound
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with allyl bromide to form an ether intermediate. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For instance, a study assessing various S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines including human melanoma and breast cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
  • Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, modifying their function and leading to altered cellular responses.

Case Studies

Several case studies have highlighted the efficacy of triazole-thiol compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study conducted on various S-substituted derivatives showed that modifications in the sulfur substituent did not significantly alter antimicrobial activity but did enhance selectivity towards certain pathogens .
  • Cancer Cell Line Studies : Research examining the effects of these compounds on human cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-6-11-20-15(18-19-16(20)22)12(2)21-14-9-7-13(8-10-14)17(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHSGOQCWMQWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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